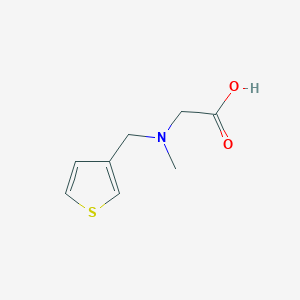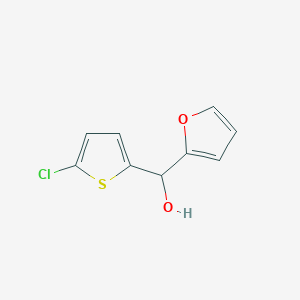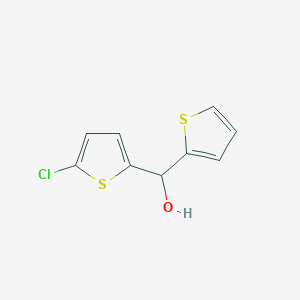![molecular formula C13H7BrN4 B7863278 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7863278.png)
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is a chemical compound belonging to the class of imidazo[4,5-b]pyridine derivatives This compound features a bromine atom at the 6th position of the imidazo[4,5-b]pyridine ring and a benzonitrile group attached to the 2nd position of the same ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. One common approach is the cyclization of 2-aminopyridine derivatives with appropriate halides under acidic conditions. The benzonitrile group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve large-scale production while maintaining product purity.
化学反応の分析
Types of Reactions: 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural analogs.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or alcohols can be used in substitution reactions, typically under basic or neutral conditions.
Major Products Formed:
Oxidation Products: Bromates and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of certain cancer cell lines.
Industry: Its derivatives are used in the development of new materials and pharmaceuticals.
作用機序
The mechanism by which 3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antimicrobial agent, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. As an anticancer agent, it may inhibit key signaling pathways involved in cell proliferation and survival.
類似化合物との比較
3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile is compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-b]pyridine core but differ in their substituents and functional groups.
Benzonitrile derivatives: These compounds contain the benzonitrile group but lack the imidazo[4,5-b]pyridine structure.
Brominated heterocycles: Other brominated compounds with different heterocyclic structures.
The uniqueness of this compound lies in its combination of the imidazo[4,5-b]pyridine core and the benzonitrile group, which contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
3-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-10-5-11-13(16-7-10)18-12(17-11)9-3-1-2-8(4-9)6-15/h1-5,7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWNQWMGBCMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC3=C(N2)C=C(C=N3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
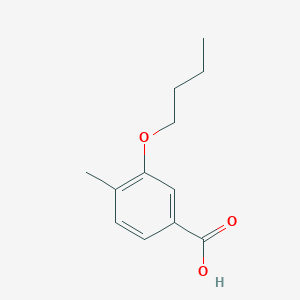
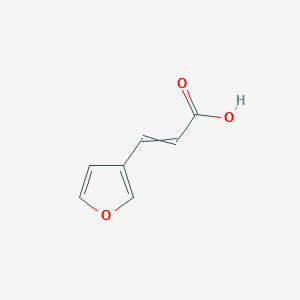
![2-Amino-N-[1-(4-fluoro-phenyl)-ethyl]-N-methyl-acetamide](/img/structure/B7863205.png)
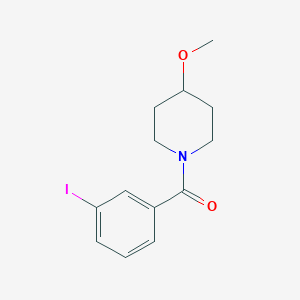
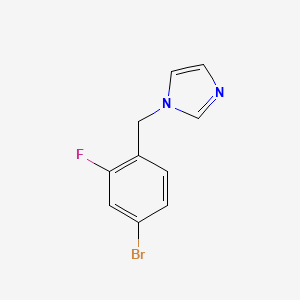
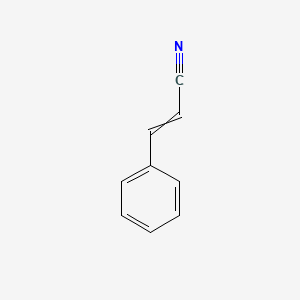
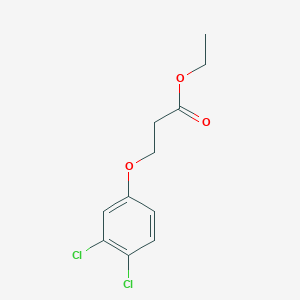
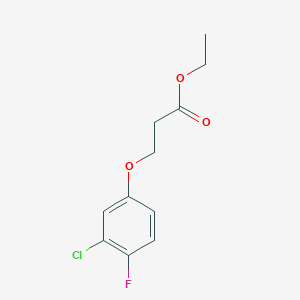
![N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7863250.png)
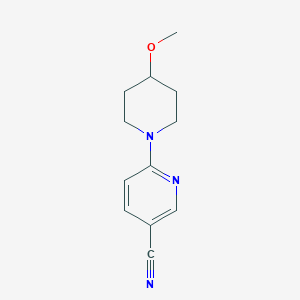
![2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid](/img/structure/B7863272.png)
